molecular formula C9H10O3 B8453049 8-Oxaspiro[4.5]dec-2-ene-7,9-dione

8-Oxaspiro[4.5]dec-2-ene-7,9-dione

Cat. No. B8453049
M. Wt: 166.17 g/mol
InChI Key: BDEHDEPCIJXKTI-UHFFFAOYSA-N
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Patent
US04956368

Procedure details

Diacid IVe (10.5 g, 57.0 mmol) was dissolved in acetic anhydride (40.0 g, 0.392 mol) and heated to reflux for 15 h. The excess acetic anhydride was distilled off and the resulting oil taken up in a minimum of hot benzene. Slow dilution with hot hexane afforded 8.90 g (two crops, 95%) of IVf as off-white needles, mp 64-5° C.; IR (KBr) 1800, 1770, 1080, 1065, 955 cm-1 ; 1H NMR (CDCl3) δ 5.68 (s, 2H), 2.78 (s, 4H), 2.34 (s, 4H); mass spectrum, m/z (relative intensity) 167 (M+1, 100), 149 (15), 139 (8), 121 (8), 80 (10).
[Compound]
Name
Diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 15 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[K+].[Br-].S1C2C=CC=CC=2C(N2CCN(CCCCN3C(=O)C[C:32]4([CH2:36][CH2:35][CH2:34][CH2:33]4)C(O)C3=O)CC2)=N1>>[CH2:36]1[C:35]2([CH2:6][C:5](=[O:7])[O:4][C:1](=[O:3])[CH2:2]2)[CH2:34][CH:33]=[CH:32]1 |f:1.2|

Inputs

Step One
Name
Diacid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
( 15 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCCCN2C(C(C1(CCCC1)CC2=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 h
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
The excess acetic anhydride was distilled off
CUSTOM
Type
CUSTOM
Details
afforded 8.90 g (two crops, 95%) of IVf as off-white needles, mp 64-5° C.

Outcomes

Product
Name
Type
Smiles
C1C=CCC12CC(OC(C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.